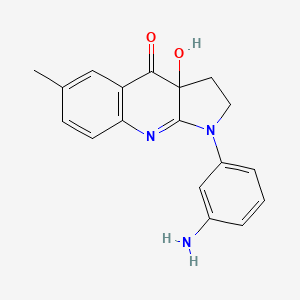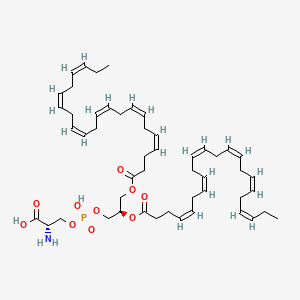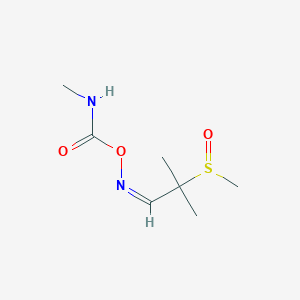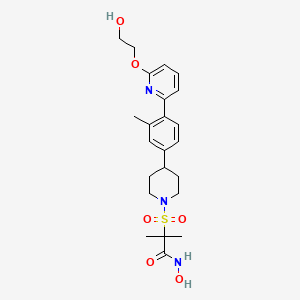![molecular formula C83H105N15O17S2 B10788740 Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288](/img/structure/B10788740.png)
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 is a synthetic analogue of somatostatin-14, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation . This compound has been modified to improve its affinity and selectivity for specific somatostatin receptors, making it a valuable tool in biochemical research .
Preparation Methods
The synthesis of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 involves multiple steps, including the substitution of specific amino acid residues to enhance its binding affinity and selectivity . The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s side chains or backbone .
Scientific Research Applications
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques . In biology, it serves as a tool to investigate the role of somatostatin receptors in various physiological processes . In medicine, it is used in the development of diagnostic and therapeutic agents for diseases related to the endocrine system . Additionally, this compound has industrial applications in the production of peptide-based drugs and research reagents .
Mechanism of Action
The mechanism of action of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 involves its binding to specific somatostatin receptors, particularly the sst1 receptor . Upon binding, it modulates the receptor’s activity, leading to changes in intracellular signaling pathways that regulate hormone secretion, cell proliferation, and neurotransmission . The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
Comparison with Similar Compounds
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 is unique compared to other somatostatin analogues due to its specific amino acid substitutions, which enhance its affinity and selectivity for the sst1 receptor . Similar compounds include Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 and Des-AA1,2,5-[D2Nal8,IAmp9]SRIF . These analogues also exhibit improved receptor binding properties but differ in their specific amino acid modifications and resulting biological activities .
Properties
Molecular Formula |
C83H105N15O17S2 |
|---|---|
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H105N15O17S2/c1-47(2)86-42-55-29-27-54(28-30-55)40-64-77(108)97-70(48(3)100)81(112)93-65(39-52-22-12-7-13-23-52)78(109)98-71(49(4)101)82(113)94-67(44-99)79(110)96-69(83(114)115)46-117-116-45-68(95-72(103)59(85)36-53-31-33-57(102)34-32-53)80(111)88-61(26-16-17-35-84)73(104)89-62(37-50-18-8-5-9-19-50)74(105)90-63(38-51-20-10-6-11-21-51)75(106)92-66(76(107)91-64)41-56-43-87-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,86-87,99-102H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H,88,111)(H,89,104)(H,90,105)(H,91,107)(H,92,106)(H,93,112)(H,94,113)(H,95,103)(H,96,110)(H,97,108)(H,98,109)(H,114,115)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68-,69+,70-,71-/m1/s1 |
InChI Key |
UKGIKHPFMXOGRF-UXDQVZPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4E,6Z,8S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788671.png)

![(2S,3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-[(1S)-1-carboxyethyl]-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788681.png)
![6-[(3S,12S,14R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788687.png)



![6-(Cyclohexylmethyl)-1-(1-ethylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10788703.png)
![(2S,3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,25S,28S)-18-(4-aminobutyl)-6-[(1R)-1-carboxyethyl]-15-[(R)-carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788718.png)
![N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide](/img/structure/B10788720.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788722.png)

